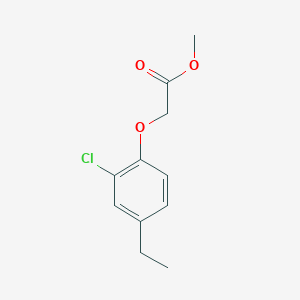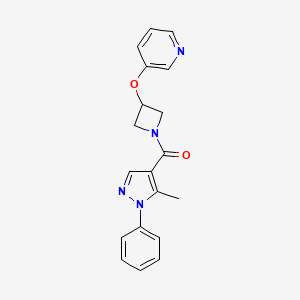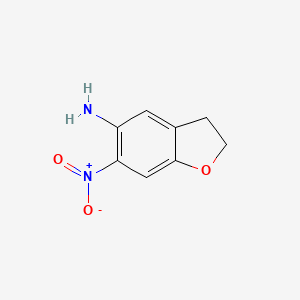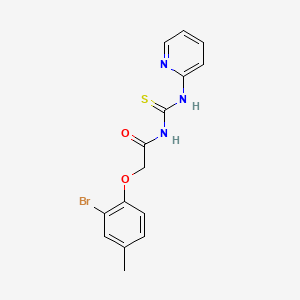
3-(4-Fluorophenyl)-1,1-diphenylurea
説明
The compound “3-(4-Fluorophenyl)-1,1-diphenylurea” belongs to the class of organic compounds known as diphenylureas . Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group .
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluorophenyl)-1,1-diphenylurea” were not found, related compounds have been synthesized via various methods. For instance, a similar compound, “3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde”, was synthesized via condensation .Molecular Structure Analysis
The molecular structure of a related compound, “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was determined using single-crystal X-ray diffraction . The compound was crystallized in the monoclinic system of P21/c space group .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
A study by Liu et al. (2016) highlights the design and synthesis of a new bipolar fluorophore based on an electron-withdrawing phenanthro[9,10-d]imidazole (PI) chromophore and an electron-donating triphenylamine group, exhibiting efficient violet-blue emission, excellent thermal stability, and high triplet energy. This material shows balanced carrier mobility and impressive performance as the emitting layer in non-doped OLEDs, achieving significant external quantum efficiency (EQE) with low efficiency roll-off at high brightness, making it suitable for green and orange-red phosphorescent OLEDs (Liu et al., 2016).
Fluorescence Detection
Research by Bonner and Laskey (1974) introduces a simple method for detecting 3H in polyacrylamide gels through scintillation autography using X-ray film, demonstrating an application in the detection of tritium-labelled proteins and nucleic acids. This method, involving 2,5-diphenyloxazole (PPO), showcases the utility in enhancing sensitivity for detecting isotopes like 35S and 14C, indicating potential applications in fluorescence detection and imaging (Bonner & Laskey, 1974).
Fluorescent pH Sensors
A study by Yang et al. (2013) on a heteroatom-containing organic fluorophore demonstrates its application as a fluorescent pH sensor. The compound exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, allowing reversible switching between blue and dark states upon protonation and deprotonation. This behavior enables its use in detecting acidic and basic organic vapors, illustrating a novel application in environmental monitoring and chemical sensing (Yang et al., 2013).
Synthesis and Characterization of Polyurethanes
Research by Raghu et al. (2007) focuses on the synthesis and characterization of new soluble polyurethanes based on specific diphenol derivatives, highlighting applications in materials science. These polyurethanes exhibit semicrystalline and amorphous structures, with their acoustic properties and solubility parameters indicating potential uses in acoustic insulation and materials engineering (Raghu et al., 2007).
Optical Properties of Fluoro Derivatives
A study by Brik et al. (2010) investigates the optical absorption measurements and quantum-chemical simulations of fluoro derivatives of pyrazoloquinoline. Despite the fluorine atom's position, these compounds exhibit similar absorption spectra, with fluorescence properties significantly depending on the solvent. This research indicates potential applications in developing materials with tunable optical properties for use in photonic devices and sensors (Brik et al., 2010).
Safety and Hazards
The safety data sheet for a related compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
While specific future directions for “3-(4-Fluorophenyl)-1,1-diphenylurea” are not available, research on related compounds suggests potential areas of interest. For instance, the antitubercular, antimicrobial, and antimalarial activity of synthesized metal complexes of a related compound revealed good antimicrobial potential .
特性
IUPAC Name |
3-(4-fluorophenyl)-1,1-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQCMDFFHNYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2428605.png)
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)
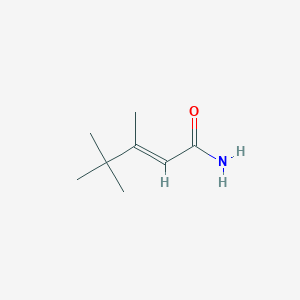



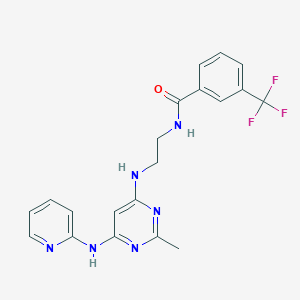
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)
